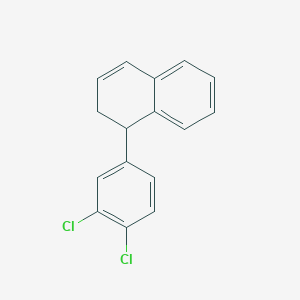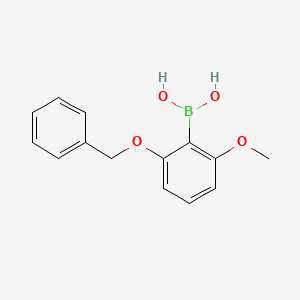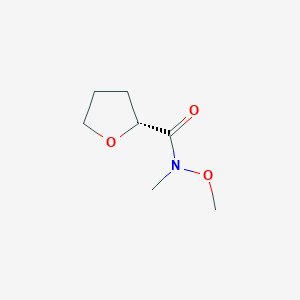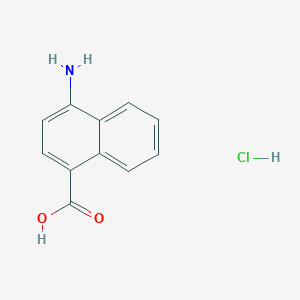![molecular formula C17H15BrN2O5 B8403891 N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide CAS No. 713530-48-4](/img/structure/B8403891.png)
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide: is a synthetic organic compound characterized by the presence of acetyl, benzyloxy, bromo, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide typically involves multiple steps:
Nitration: The starting material, 2-benzyloxy-4-bromo-phenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acetylation: The nitrated compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the N-acetyl derivative.
Amidation: Finally, the acetylated compound is reacted with acetic anhydride and a base such as sodium acetate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide.
Substitution: N-acetyl-N-(2-benzyloxy4-substituted-6-nitro-phenyl)-acetamide.
Hydrolysis: 2-benzyloxy4-bromo-6-nitro-phenylamine and acetic acid.
Applications De Recherche Scientifique
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl and benzyloxy groups may influence the compound’s binding affinity and specificity. The bromo group can serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-N-(2-benzyloxy4-chloro-6-nitro-phenyl)-acetamide: Similar structure with a chloro group instead of a bromo group.
N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
713530-48-4 |
|---|---|
Formule moléculaire |
C17H15BrN2O5 |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
N-acetyl-N-(4-bromo-2-nitro-6-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15BrN2O5/c1-11(21)19(12(2)22)17-15(20(23)24)8-14(18)9-16(17)25-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
JEZCRVBCSUCMJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


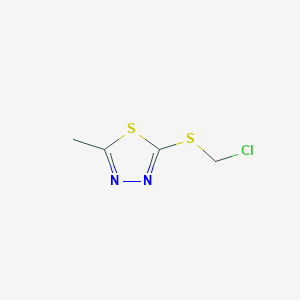
![1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine](/img/structure/B8403820.png)
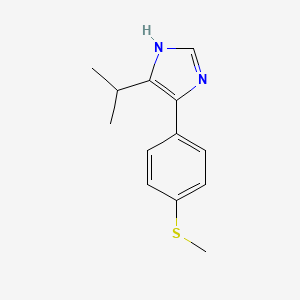
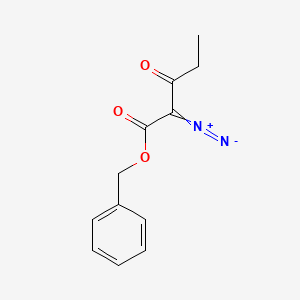
![(8-Methyl-1,4,7,9-tetraoxaspiro[4.5]dec-8-yl)methanol](/img/structure/B8403835.png)
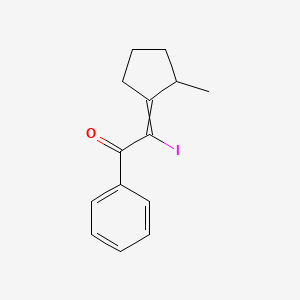
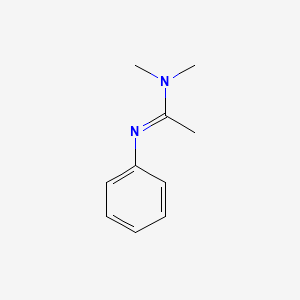
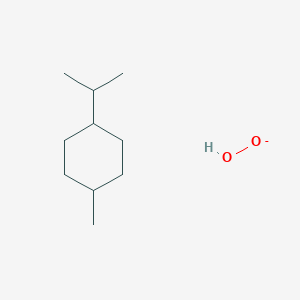
![5,7-dichloro-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8403879.png)
